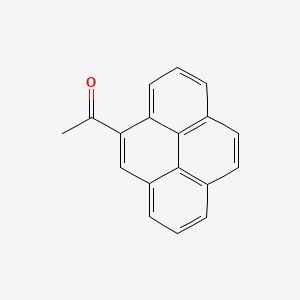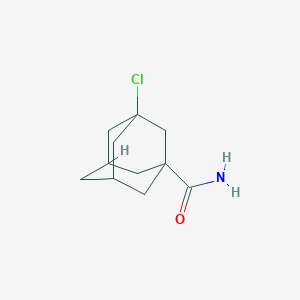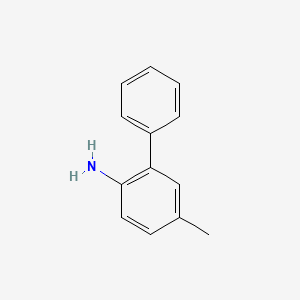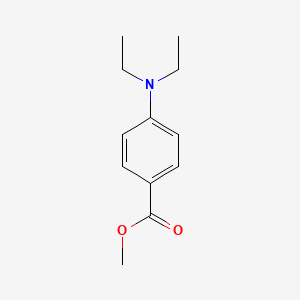
4-Acetylpyrene
概要
説明
4-Acetylpyrene is an organic compound with the molecular formula C18H12O It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features an acetyl group attached to the fourth position of the pyrene ring
準備方法
4-Acetylpyrene can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of pyrene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and improve yield . Another method involves the use of 1,2,3,6,7,8-hexahydropyrene as a starting material, which undergoes oxidation to form this compound .
化学反応の分析
4-Acetylpyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrene-4-carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol group, forming 4-hydroxyethylpyrene.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
科学的研究の応用
4-Acetylpyrene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons and other organic compounds.
Biology: Its derivatives are studied for their interactions with biological molecules and potential use in bioimaging due to their fluorescent properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceuticals.
作用機序
The mechanism of action of 4-acetylpyrene largely depends on its interaction with other molecules. In biological systems, it can intercalate into DNA, affecting the DNA’s structure and function. Its photophysical properties allow it to act as a fluorescent probe, making it useful in imaging applications. The acetyl group can also undergo metabolic transformations, leading to various biologically active metabolites .
類似化合物との比較
4-Acetylpyrene is similar to other acetylated pyrene derivatives, such as 2-acetylpyrene. its unique position of the acetyl group at the fourth position gives it distinct chemical and physical properties. For example, 2-acetylpyrene has different reactivity and photophysical characteristics compared to this compound . Other similar compounds include 4-bromopyrene and 4-ethynylpyrene, which also exhibit unique properties due to their specific functional groups .
特性
IUPAC Name |
1-pyren-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O/c1-11(19)16-10-14-6-2-4-12-8-9-13-5-3-7-15(16)18(13)17(12)14/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJNTECEYWTOJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176785 | |
| Record name | Ethanone, 1-(4-pyrenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22245-47-2 | |
| Record name | Ethanone, 1-(4-pyrenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022245472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(4-pyrenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[5-(2-Chlorophenyl)furan-2-yl]methanol](/img/structure/B1598990.png)





